molecular formula C12H8F3NO B3291374 6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol CAS No. 872258-62-3

6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol

Cat. No. B3291374
M. Wt: 239.19 g/mol
InChI Key: GJNHPHFWBJTBJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol” is C6H4F3NO . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Pharmacology and Drug Development

  • Kinase Inhibition : Compounds with structures related to "6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol" are studied for their potential as kinase inhibitors. These inhibitors play a crucial role in regulating various cellular processes, including cell growth, differentiation, and metabolism, making them valuable in the treatment of diseases like cancer. For example, pyrazolo[3,4-b]pyridine derivatives have been extensively investigated for their versatility in interacting with kinases via multiple binding modes, offering insights into the design of selective kinase inhibitors (Wenglowsky, 2013).

Chemical Synthesis and Materials Science

  • Synthesis of Fluorinated Compounds : The trifluoromethyl group in compounds like "6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol" is of significant interest in the realm of antitubercular drug design due to its ability to modulate pharmacodynamic and pharmacokinetic behavior, enhancing potency and selectivity of the compounds (Thomas, 1969).

  • Optoelectronic Materials : The structural features of pyridine and pyrimidine derivatives are leveraged in the creation of novel materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. These materials benefit from the inclusion of pyridine and pyrimidine rings into π-extended conjugated systems, leading to enhanced electroluminescent properties and the development of efficient phosphorescent materials (Lipunova et al., 2018).

Environmental Science

  • Environmental Persistence and Toxicity of Fluorinated Compounds : Research has also focused on the environmental impact of fluorinated compounds, including their persistence, bioaccumulation, and potential toxicity. Studies on novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) suggest that while these alternatives were developed to replace harmful PFASs, they exhibit comparable or more serious potential toxicity, underscoring the need for further toxicological studies (Wang et al., 2019).

Safety And Hazards

“6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for trifluoromethylpyridine derivatives, such as “6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol”, has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(17)7-16-11/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNHPHFWBJTBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692681
Record name 6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol

CAS RN

872258-62-3
Record name 6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The titled compound is made in a manner substantially similar to Preparation 28 starting from the 6-chloro-pyridin-3-ol and 4-trifluoromethylphenyl boronic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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